molecular formula C17H17ClN6O2 B11422457 3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11422457
M. Wt: 372.8 g/mol
InChI Key: XBZYVXCGCJXMDM-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactionsCommon reagents used in these reactions include various chlorinating agents, pyrrolidine, and other organic solvents .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-METHOXYPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
  • **3-[(4-FLUOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of 3-[(4-CHLOROPHENYL)METHYL]-6-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenylmethyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C17H17ClN6O2

Molecular Weight

372.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C17H17ClN6O2/c18-13-5-3-12(4-6-13)9-24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-7-1-2-8-22/h3-6,11H,1-2,7-10H2

InChI Key

XBZYVXCGCJXMDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl

Origin of Product

United States

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